molecular formula C11H9NO5 B186804 (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester CAS No. 80733-98-8

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester

Cat. No.: B186804
CAS No.: 80733-98-8
M. Wt: 235.19 g/mol
InChI Key: MSKBUVDLWGTLAC-UHFFFAOYSA-N
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Description

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80733-98-8

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate

InChI

InChI=1S/C11H9NO5/c1-16-9(13)6-17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3

InChI Key

MSKBUVDLWGTLAC-UHFFFAOYSA-N

SMILES

COC(=O)CON1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC(=O)CON1C(=O)C2=CC=CC=C2C1=O

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 50 ml of dry N,N-dimethylformamide are added 10 g of N-hydroxyphthalimide and 9.38 g of methyl bromoacetate, followed by addition of 8.5 g of potassium carbonate. The mixture is stirred at room temperature for 2 days and, then, poured into 400 ml of water. The resulting crystalline precipitate is recovered by filtration, washed with water, hexane and ether in this order to give colorless needles of N-methoxycarbonylmethyloxyphthalimide, m.p. 137°-142° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-hydroxyisoindoline-1,3-dione and methyl 2-bromoacetate in 56% yield using the same procedure as described in the synthesis of intermediate G. LCMS (method B): [MH]+=236, tR=1.82 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

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